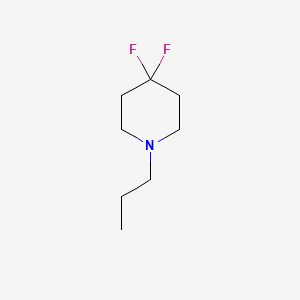

4,4-Difluoro-1-propylpiperidine

描述

The Piperidine (B6355638) Scaffold as a Core Motif in Chemical Biology and Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in pharmaceuticals and biologically active compounds. sigmaaldrich.comnih.govnih.gov Its prevalence is due to its ability to serve as a versatile framework for introducing a wide range of substituents in a defined three-dimensional orientation. This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, and can enhance biological activity and selectivity. sigmaaldrich.com The piperidine motif is found in numerous approved drugs, highlighting its importance in the development of new therapeutic agents. nih.govnih.gov

Rationale for Research on Geminally Difluorinated Piperidines

The incorporation of a gem-difluoro (CF2) group into the piperidine ring offers a unique combination of the benefits of both fluorine and the piperidine scaffold. The CF2 group can act as a bioisostere for a carbonyl or ether oxygen atom, potentially improving metabolic stability. thermofisher.com Gem-difluorination can also have a significant impact on the conformational preferences and basicity of the piperidine nitrogen, which can be crucial for receptor binding and pharmacokinetic properties. Research into gem-difluorinated piperidines is driven by the quest to create novel chemical entities with improved drug-like properties.

Overview of Research Areas for 4,4-Difluoro-1-propylpiperidine

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest potential areas of investigation. Based on the known applications of similar fluorinated and N-alkylated piperidines, research into this compound could be directed towards its potential as a modulator of central nervous system targets. For instance, a recent study highlighted the synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as potent and selective dopamine (B1211576) D4 receptor antagonists, suggesting the utility of the 4,4-difluoropiperidine (B1302736) scaffold in this area. A patent has also been filed for a class of 4,4-difluoro-piperidine compounds, indicating their potential as pharmaceutical agents.

Given the precedent of N-propylpiperidine derivatives in neurological drug discovery, it is plausible that this compound could be explored for similar applications. The combination of the gem-difluoro group and the N-propyl substituent may offer a unique pharmacological profile.

Table of Physicochemical Properties and Research Data

Due to the limited specific research on this compound, a detailed table of experimentally determined research findings is not available. However, we can compile a table of basic physicochemical properties for the parent compound, 4,4-Difluoropiperidine, which serves as the foundational core of the title compound.

| Property | Value (for 4,4-Difluoropiperidine) |

| Molecular Formula | C5H9F2N |

| Molecular Weight | 121.13 g/mol |

| CAS Number | 21987-29-1 |

| Boiling Point | 34°C at 12 mmHg |

| Density | 1.08±0.1 g/cm3 (Predicted) |

Note: The addition of a propyl group to the nitrogen atom of 4,4-Difluoropiperidine to form this compound would increase the molecular weight and likely alter the boiling point and other physical properties.

Structure

3D Structure

属性

IUPAC Name |

4,4-difluoro-1-propylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N/c1-2-5-11-6-3-8(9,10)4-7-11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKQQVDONOMRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303522 | |

| Record name | 4,4-Difluoro-1-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159983-78-4 | |

| Record name | 4,4-Difluoro-1-propylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159983-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluoro-1-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Structural Elucidation of 4,4 Difluoro 1 Propylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated organic molecules. The presence of the magnetically active ¹⁹F nucleus, in addition to ¹H, ¹³C, and ¹⁵N, provides a multi-faceted approach to confirming the molecular structure and understanding its three-dimensional arrangement in solution.

¹⁹F NMR for Chemical Environment and Isotope Exchange Studies

The ¹⁹F nucleus is a highly sensitive NMR probe (100% natural abundance, spin I = 1/2) with a wide chemical shift range, making it exceptionally informative about the local electronic environment. libretexts.orgrsc.org In 4,4-Difluoro-1-propylpiperidine, the two fluorine atoms are chemically equivalent, and their chemical shift provides a clear indication of the gem-difluoro substitution on the piperidine (B6355638) ring.

The chemical shift of the fluorine atoms in 4,4-difluorocyclohexane derivatives is sensitive to their axial or equatorial orientation. researchgate.net For this compound, a single resonance is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. The predicted chemical shift for the fluorine atoms in this compound would be in the typical range for gem-difluoroaliphatic systems. Based on data for similar compounds, the ¹⁹F chemical shift is anticipated to be in the region of -90 to -110 ppm relative to CFCl₃. nih.gov

Isotope exchange studies are not directly applicable to the fluorine atoms in this compound as they are not readily exchangeable. However, ¹⁹F NMR can be used to study dynamic processes such as ring inversion. At room temperature, the piperidine ring is expected to undergo rapid conformational inversion, resulting in a single, averaged signal for the two fluorine atoms.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity |

| ¹⁹F | -95.0 | Triplet |

| Predicted data based on typical values for gem-difluorinated piperidines. |

Multi-Nuclear (¹H, ¹³C, ¹⁵N) and Multi-dimensional NMR for Full Structure and Connectivity Elucidation

A complete structural assignment of this compound requires a combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy, supported by two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). researchgate.netresearchgate.netchemicalbook.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the propyl group and the piperidine ring protons. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The protons on the carbons adjacent to the difluorinated carbon (C3 and C5) will also experience a downfield shift and will show coupling to the fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon bearing the two fluorine atoms (C4) will appear as a triplet due to one-bond ¹³C-¹⁹F coupling. The carbons adjacent to the nitrogen (C2 and C6) and the propyl group carbons will also be clearly identifiable.

¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum will show a single resonance corresponding to the nitrogen atom in the piperidine ring. The chemical shift will be influenced by the N-propyl substituent. researchgate.netcolorado.edusepscience.com

2D NMR Spectroscopy:

COSY: This experiment will establish the connectivity between adjacent protons, confirming the proton assignments within the propyl group and the piperidine ring. researchgate.net

HSQC: This experiment correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. researchgate.netchemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz) | ¹³C Chemical Shift (δ) ppm (Multiplicity, J in Hz) |

| 2, 6 | ~2.6 (t, J = 7.5) | ~52.0 |

| 3, 5 | ~2.1 (m) | ~35.0 (t, J = 20.0) |

| 4 | - | ~122.0 (t, J = 240.0) |

| 1' | ~2.4 (t, J = 7.5) | ~60.0 |

| 2' | ~1.5 (sext, J = 7.5) | ~20.0 |

| 3' | ~0.9 (t, J = 7.5) | ~12.0 |

| Predicted data based on known values for N-propylpiperidine and fluorinated piperidines. researchgate.netresearchgate.nethmdb.cacompoundchem.comchemicalbook.comresearchgate.net |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound with high accuracy. This is a crucial step in confirming the identity of the synthesized compound.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₁₆F₂N⁺ | 164.1245 |

| Calculated for the most abundant isotopes. |

Advanced Fragmentation Techniques (e.g., Electron-Activated Dissociation (EAD), Collision-Induced Dissociation (CID)) for Heterocyclic Ring Analysis

Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID) and Electron-Activated Dissociation (EAD), are used to fragment the molecular ion and analyze the resulting fragment ions. This provides detailed structural information. google.com

Collision-Induced Dissociation (CID): In CID, the protonated molecule is accelerated and collided with an inert gas, leading to fragmentation. For N-alkyl piperidines, a characteristic fragmentation pathway is the α-cleavage, resulting in the loss of the alkyl substituent or the formation of a stable iminium ion. The fragmentation of the piperidine ring itself can also occur. libretexts.orgresearchgate.netlibretexts.org

Electron-Activated Dissociation (EAD): EAD is a newer fragmentation technique that can provide complementary information to CID. It often results in different fragmentation pathways, which can be particularly useful for the analysis of heterocyclic rings. google.com

Predicted Fragmentation Pattern: The major fragmentation pathway for [this compound+H]⁺ is expected to involve the cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), leading to the loss of a propyl radical or the formation of a stable iminium ion. The presence of the difluoro moiety will influence the fragmentation, and characteristic losses of HF may also be observed.

Table 4: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment |

| 122.08 | [M+H - C₃H₆]⁺ |

| 98.08 | [M+H - C₃H₇ - HF]⁺ |

| 84.08 | [C₅H₁₀N]⁺ (Piperidine iminium ion) |

| Predicted fragmentation based on known patterns for N-alkyl piperidines. nist.govnist.govnist.gov |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide unequivocal proof of the piperidine ring conformation and the orientation of the propyl group.

For a molecule like this compound, single-crystal X-ray diffraction would be the specific method employed. mdpi.com This involves growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

Expected Research Findings:

Piperidine Ring Conformation: The analysis would be expected to show that the piperidine ring adopts a chair conformation, which is the most stable arrangement for such six-membered rings. mdpi.com

Substituent Orientation: The position of the N-propyl group would be determined as either axial or equatorial. The equatorial position is generally more sterically favorable and thus more likely.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C-F, C-H) and angles would be obtained. The C-F bond lengths and the F-C-F bond angle at the C4 position would be of particular interest.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as dipole-dipole interactions or weak hydrogen bonds, that stabilize the crystal lattice.

Hypothetical Crystallographic Data Table: Since no experimental data is available, a hypothetical data table is presented for illustrative purposes.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 6.2 |

| c (Å) | 14.8 |

| β (°) | 95.5 |

| Volume (ų) | 958 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. researchgate.netnih.gov These methods are complementary, as they are governed by different selection rules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. An IR spectrum would be expected to show characteristic absorption bands for the various functional groups within this compound.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Research Findings and Spectral Assignments:

C-H Stretching: Both IR and Raman spectra would display bands in the 2800-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the propyl group and the piperidine ring.

C-F Stretching: Strong absorption bands in the IR spectrum, typically in the 1000-1200 cm⁻¹ region, would be characteristic of the C-F stretching vibrations. Due to the geminal difluoro substitution, symmetric and asymmetric stretching modes would be expected.

C-N Stretching: The C-N stretching vibration of the tertiary amine would likely appear in the 1100-1250 cm⁻¹ range.

CH₂ Bending/Scissoring: Vibrations corresponding to the bending of CH₂ groups would be visible in the 1400-1500 cm⁻¹ region. sigmaaldrich.com

Fingerprint Region: The region below 1500 cm⁻¹ would contain a complex pattern of bands (the "fingerprint region") arising from various bending, rocking, and twisting motions of the molecular skeleton, which is unique to the compound.

Hypothetical Vibrational Data Table: This table illustrates the types of vibrational modes that would be identified.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 2960-2980 | Asymmetric C-H stretch (CH₃) | IR, Raman |

| 2850-2870 | Symmetric C-H stretch (CH₂) | IR, Raman |

| 1450-1470 | CH₂ scissoring | IR, Raman |

| 1150-1200 | Asymmetric C-F stretch | IR |

| 1050-1100 | Symmetric C-F stretch | Raman |

| 1180-1220 | C-N stretch | IR, Raman |

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical methods are essential for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. nih.gov this compound itself is an achiral molecule because it possesses a plane of symmetry passing through the nitrogen atom, C1, and C4. Therefore, it will not exhibit optical activity and will be silent in circular dichroism (CD) experiments. sigmaaldrich.com

Discussion:

Chirality: The presence of the two fluorine atoms at the C4 position does not create a stereocenter. For a piperidine derivative to be chiral, it would typically require substitution at a carbon atom in the ring (other than C4 in this symmetric case) that results in four different substituent groups, or restricted rotation that leads to atropisomerism.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. sigmaaldrich.com Since this compound is achiral, it would not produce a CD spectrum. This technique would only become relevant if a chiral center were introduced elsewhere in the molecule.

Enantiomeric Purity: The concept of enantiomeric purity applies only to chiral compounds. As this compound is achiral, this assessment is not applicable.

In the event a derivative of this compound was synthesized that introduced a chiral center (for instance, by substitution at the C2, C3, C5, or C6 positions), then chiroptical methods would become crucial. amanote.com In such a hypothetical case, CD spectroscopy, in conjunction with computational methods, could be used to determine the absolute configuration of the new stereocenter. nih.gov

Computational Chemistry and Theoretical Investigations of 4,4 Difluoro 1 Propylpiperidine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

The presence of two fluorine atoms at the C4 position of the piperidine (B6355638) ring is expected to have a significant impact on the electronic properties. Fluorine, being the most electronegative element, will withdraw electron density from the surrounding carbon atoms, creating a localized electron-deficient area. This inductive effect can influence the reactivity of the entire molecule.

The stability of 4,4-difluoro-1-propylpiperidine can be assessed by calculating its heat of formation and comparing it to the non-fluorinated parent compound, 1-propylpiperidine. The strong carbon-fluorine bonds generally contribute to increased thermal stability.

Reactivity can be predicted by analyzing the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's propensity to act as an electron donor or acceptor, respectively. The HOMO-LUMO gap is a key indicator of chemical reactivity, with a larger gap suggesting higher stability and lower reactivity. For this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of the HOMO, potentially making the molecule less susceptible to oxidation compared to its non-fluorinated counterpart.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Landscapes

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior and conformational preferences of flexible molecules like this compound. researchgate.net These simulations model the movement of atoms over time, providing a detailed picture of the accessible conformations and the energy barriers between them. organicchemistrydata.org

The piperidine ring in this compound is expected to adopt a chair conformation as its most stable form. However, the presence of the gem-difluoro group at the C4 position introduces interesting conformational considerations. Unlike monofluorinated piperidines where an axial fluorine can be favored due to hyperconjugative and electrostatic interactions, the 4,4-difluoro substitution pattern presents a different scenario. researchgate.netnih.gov

MD simulations can reveal the preferred orientation of the N-propyl group (axial vs. equatorial) and the puckering of the piperidine ring. The simulations can also explore the rotational dynamics of the propyl chain. The results of such simulations are crucial for understanding how the molecule might interact with biological targets, as the three-dimensional shape is a key determinant of binding affinity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for the characterization of novel compounds.

NMR Chemical Shifts: The prediction of 1H, 13C, and 19F NMR chemical shifts is a significant application of DFT. researchgate.net For this compound, the calculated chemical shifts would be highly sensitive to the molecule's conformation. The 19F NMR chemical shift, in particular, would be a key identifier. In related fluorinated cyclic systems, the chemical shifts of the fluorine atoms are influenced by their spatial relationship with other parts of the molecule. researchgate.net

IR Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum of this compound. The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. The C-F stretching vibrations are expected to appear as strong bands in the region of 1000-1100 cm-1. These predictions can aid in the interpretation of experimental IR spectra. nih.gov

A hypothetical table of predicted NMR chemical shifts is presented below, based on general principles and data from similar structures.

| Atom | Predicted Chemical Shift (ppm) |

| 1H (N-CH2) | 2.3 - 2.6 |

| 1H (Piperidine) | 1.5 - 2.2 |

| 1H (Propyl-CH2) | 1.4 - 1.7 |

| 1H (Propyl-CH3) | 0.8 - 1.0 |

| 13C (C4) | 120 - 125 (t) |

| 19F | -90 to -110 |

Note: These are estimated values and would need to be confirmed by actual quantum chemical calculations.

Analysis of Fluorine’s Influence on Molecular Properties

The introduction of fluorine atoms dramatically alters the physicochemical properties of the parent piperidine molecule.

Electrostatic Potential and Dipole Moment

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net For this compound, the MEP map would show a region of high negative electrostatic potential (typically colored red or orange) around the two fluorine atoms, reflecting their high electronegativity. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those attached to the nitrogen and the alpha-carbons of the propyl group. researchgate.net

Basicity (pKa) Modulation in Fluorinated Amines

The basicity of the piperidine nitrogen is a critical property, and it is significantly modulated by the presence of the fluorine atoms. The experimental pKa of the non-fluorinated analogue, 1-propylpiperidine, is approximately 10.5. nih.govacs.org The electron-withdrawing inductive effect of the two fluorine atoms at the C4 position will decrease the electron density on the nitrogen atom. This makes the lone pair of electrons on the nitrogen less available for protonation, thereby lowering the basicity of the amine.

This effect is expected to be substantial, likely lowering the pKa by several units. The precise pKa value can be computationally predicted using various theoretical models that account for solvation effects. A study on the effect of fluorination on the basicity of N-alkyl-piperidine-2-carboxamides showed that the decrease in basicity is additive and attenuates with the distance between the fluorine and the basic center. nih.gov

Theoretical Insights into Reaction Mechanisms Relevant to Synthesis

Computational chemistry can also provide valuable insights into the reaction mechanisms for the synthesis of this compound. A plausible synthetic route could involve the fluorination of a suitable precursor, such as 1-propylpiperidin-4-one, using a fluorinating agent.

Theoretical calculations can be used to model the reaction pathway, identifying transition states and intermediates. This allows for the determination of activation energies and reaction thermodynamics, helping to predict the feasibility of a proposed synthetic step and to understand the regioselectivity and stereoselectivity of the reaction. For instance, DFT calculations could be employed to study the mechanism of fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. rsc.org

Understanding the reaction mechanism at a molecular level can aid in optimizing reaction conditions to improve yield and purity.

Ligand-Based and Structure-Based Computational Approaches in Chemical Biology Research

In the realm of chemical biology, computational methods are indispensable for accelerating drug discovery and understanding molecular interactions. These approaches are broadly categorized into ligand-based and structure-based methods. For a novel compound like this compound, both strategies offer valuable insights into its potential biological targets and mechanism of action.

Ligand-based drug design (LBDD) is particularly useful when the three-dimensional structure of the biological target is unknown. juniperpublishers.com This methodology relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Key LBDD techniques include Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping. juniperpublishers.com For this compound, a QSAR study would involve synthesizing a series of analogs with varying substituents on the propyl chain or the piperidine ring and correlating their measured biological activity with their physicochemical properties.

Structure-based drug design (SBDD), conversely, depends on the known 3D structure of the target protein, often obtained through techniques like X-ray crystallography or cryo-electron microscopy. juniperpublishers.com This approach allows for the detailed analysis of the interactions between the ligand and the active site of the protein. Molecular docking and molecular dynamics (MD) simulations are the primary tools in SBDD. nih.gov These methods can predict the binding orientation and affinity of this compound to a specific target, such as a G-protein coupled receptor or an enzyme.

Ligand-Based Approaches: Unraveling Structure-Activity Relationships

In the absence of a known crystal structure for a target, ligand-based methods provide a powerful alternative for lead optimization. juniperpublishers.com A hypothetical QSAR study for a series of 4,4-difluoropiperidine (B1302736) analogs could yield a predictive model for their biological activity. The data for such a study would be organized as shown in the interactive table below.

Interactive Data Table: Hypothetical QSAR Data for this compound Analogs

| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Biological Activity (IC₅₀, nM) |

| 1 | -CH₂CH₂CH₃ | 163.22 | 2.1 | 3.24 | 150 |

| 2 | -CH₂CH₃ | 149.19 | 1.7 | 3.24 | 250 |

| 3 | -CH₃ | 135.16 | 1.3 | 3.24 | 400 |

| 4 | -CH₂(c-C₃H₅) | 175.23 | 2.3 | 3.24 | 120 |

| 5 | -CH₂Ph | 211.26 | 3.5 | 3.24 | 80 |

This data could then be used to build a QSAR model, which might reveal, for instance, that increasing the lipophilicity (LogP) of the N-substituent enhances the biological activity.

Pharmacophore modeling is another crucial ligand-based technique. pjmhsonline.com By aligning a set of active molecules, a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) required for biological activity can be generated. For this compound, the basic nitrogen of the piperidine ring would likely be a key pharmacophoric feature, acting as a positive ionizable group at physiological pH. nih.gov

Structure-Based Approaches: Visualizing Molecular Interactions

When a target structure is available, SBDD provides a more detailed and accurate picture of ligand binding. Molecular docking studies can predict the preferred binding pose of this compound within the active site of a protein. For example, in studies of related piperidine-based compounds targeting the sigma-1 receptor, docking simulations have been used to understand the key interactions driving ligand affinity. nih.govrsc.org

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation provides insights into the stability of the binding pose and the flexibility of both the ligand and the protein. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Receptor Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein RMSF (Å) | Number of Hydrogen Bonds | Binding Free Energy (kcal/mol) |

| 0 | 0.0 | 0.5 | 3 | -8.5 |

| 10 | 1.2 | 1.0 | 2-4 | -8.2 |

| 20 | 1.5 | 1.1 | 2-3 | -8.6 |

| 30 | 1.4 | 1.0 | 3-4 | -8.4 |

| 50 | 1.6 | 1.2 | 2-3 | -8.7 |

The results from such a simulation could confirm a stable binding mode for this compound, characterized by a low and stable ligand RMSD and persistent hydrogen bonding interactions.

Applications of 4,4 Difluoro 1 Propylpiperidine in Chemical Biology Research

Role as a Chemical Probe and Building Block in Bioactive Molecule Synthesis

The 4,4-difluoropiperidine (B1302736) scaffold is increasingly recognized for its utility in constructing complex molecules designed to interact with biological systems. Its rigid structure and the electron-withdrawing nature of the fluorine atoms provide a unique starting point for chemical synthesis.

The 4,4-difluoropiperidine unit is a versatile building block for synthesizing larger, more complex bioactive molecules. nih.gov It is frequently employed as a core scaffold onto which other chemical functionalities are appended to create compounds with specific biological targets. A significant area of application is in the development of antagonists for the dopamine (B1211576) D4 receptor (D4R). nih.govchemrxiv.org In this context, the piperidine (B6355638) nitrogen is typically linked to a larger heterocyclic system, while other positions on the piperidine ring can be modified to explore structure-activity relationships. chemrxiv.orgresearchgate.net The synthesis of these complex molecules often starts from 4,4-difluoropiperidine or its derivatives, highlighting its role as a foundational component in drug discovery projects. sigmaaldrich.comsigmaaldrich.com This approach allows for the systematic construction of compound libraries to screen for biological activity.

The gem-difluoro group at the 4-position of the piperidine ring is not a passive component; it actively influences the biological activity of the parent molecule. Researchers have systematically synthesized series of compounds based on the 4,4-difluoropiperidine scaffold to probe structure-activity relationships (SAR). chemrxiv.org For instance, in the development of dopamine D4 receptor antagonists, the presence of the two fluorine atoms is critical for achieving high potency and selectivity. nih.govchemrxiv.org

SAR studies on these scaffolds have revealed that modifications to other parts of the molecule, while keeping the 4,4-difluoropiperidine core intact, lead to significant changes in binding affinity. chemrxiv.orgresearchgate.net For example, altering the aromatic group attached to the piperidine scaffold can dramatically increase or decrease the compound's affinity for its target receptor. chemrxiv.org These studies underscore the importance of the fluorine atoms in establishing favorable interactions within the receptor's binding pocket.

The incorporation of fluorine can significantly alter a molecule's physicochemical properties, which is a key strategy in designing tool compounds for research. The 4,4-difluoropiperidine moiety influences several critical parameters:

Metabolic Stability: While fluorination is often used to block sites of oxidative metabolism and enhance metabolic stability, this is not always the case. In some series of 4,4-difluoropiperidine-based D4 antagonists, the compounds exhibited poor microsomal stability, indicating that other parts of the molecule were susceptible to metabolism. chemrxiv.orgnih.gov This highlights the complex interplay between different molecular subunits.

Conformation and Binding: The gem-difluoro group can influence the conformational preferences of the piperidine ring. More importantly, it can participate in non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, within a protein's binding site, thereby enhancing binding affinity and selectivity. chemrxiv.org The fluorine atoms can also alter the electrostatic potential of the molecule, guiding its orientation within the binding pocket.

Table 1: Impact of 4,4-Difluoropiperidine Core on Molecular Properties in a Series of D4R Antagonists Data synthesized from research findings for illustrative purposes.

| Property | Observation in 4,4-Difluoropiperidine Analogs | Research Implication |

|---|---|---|

| Binding Affinity (Ki) | Certain analogs exhibit exceptionally high affinity (e.g., Ki = 0.3 nM for the D4 receptor). chemrxiv.orgresearchgate.netnih.gov | The scaffold is a viable core for developing potent ligands. |

| Receptor Selectivity | High selectivity (>2000-fold) over other dopamine receptor subtypes (D1, D2, D3, D5) has been achieved. chemrxiv.orgnih.gov | The difluoro-scaffold contributes to specific molecular recognition. |

| Lipophilicity (cLogP) | Often high (cLogP > 5.00 in some series), which can negatively impact other properties. chemrxiv.org | A balance must be struck between potency and drug-like properties. |

| Metabolic Stability | Can be low in both human and mouse liver microsomes for certain analog series. chemrxiv.org | The scaffold does not guarantee stability; the entire molecule must be optimized. |

Development of Research Tools for Studying Biological Systems

Beyond their role as building blocks, molecules incorporating the 4,4-difluoropiperidine structure are being developed as specialized tools to investigate biological processes and pathways.

The development of fluorescent probes is a powerful method for visualizing biological processes in real-time. While direct examples of 4,4-Difluoro-1-propylpiperidine being used in fluorescent probes are not widely reported, the principles of using fluorinated compounds in probe design are well-established. Fluorinated dyes, such as those based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core, are widely used for bioimaging. researchgate.net The fluorine atoms in these probes enhance their photophysical properties, such as quantum yield and photostability. Given the unique electronic properties of the C-F bond, the 4,4-difluoropiperidine moiety remains a potential component for future development of novel sensors, for example, by attaching it to a fluorophore to create a probe whose fluorescence is modulated by binding to a specific target.

A primary and successful application of the 4,4-difluoropiperidine scaffold is in the creation of high-affinity ligands for receptor binding studies. nih.gov Specifically, a series of potent and highly selective antagonists for the dopamine D4 receptor have been developed. chemrxiv.orgnih.gov These compounds serve as invaluable in vitro tool compounds, allowing researchers to probe the function and signaling pathways of the D4 receptor in cellular models. researchgate.netnih.govchemrxiv.org Despite some liabilities like poor metabolic stability which may limit their in vivo use, their exceptional selectivity makes them ideal for isolating and studying the effects of D4 receptor antagonism without confounding off-target effects from other dopamine receptors. chemrxiv.orgnih.gov

Table 2: Profile of a 4,4-Difluoropiperidine-based Dopamine D4 Receptor Antagonist as a Research Tool

| Feature | Description | Utility in Research |

|---|---|---|

| Target | Dopamine D4 Receptor (D4R) nih.gov | Allows for specific investigation of D4R's role in neurological pathways. chemrxiv.org |

| Function | Antagonist chemrxiv.orgnih.gov | Blocks receptor activity to study the consequences of D4R inhibition. |

| Potency | High, with Ki values in the low nanomolar to sub-nanomolar range. chemrxiv.orgnih.gov | Effective at low concentrations, minimizing non-specific effects. |

| Selectivity | Very high against other dopamine receptors (D1, D2, D3, D5). chemrxiv.orgnih.gov | Ensures that observed effects are due to D4R antagonism alone. |

| Application | In vitro tool compound for cellular assays. researchgate.netnih.gov | Used to study receptor signaling in controlled laboratory settings. |

Investigations into Protein-Ligand and Protein-Protein Interactions

The 4,4-difluoropiperidine scaffold has been successfully employed in the development of potent and selective ligands for protein targets. A notable example is the creation of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as antagonists for the dopamine 4 receptor (D4R). nih.gov In this research, structure-activity relationship (SAR) studies led to the identification of compounds with exceptional binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes. nih.gov

Table 2: Binding Affinity of a 4,4-Difluoropiperidine Derivative

| Compound | Target | Binding Affinity (Ki) | Selectivity vs. D1, D2, D3, D5 |

| Compound 14a | Dopamine D4 Receptor | 0.3 nM | >2000-fold |

This interactive table showcases the high binding affinity and selectivity of a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative for the Dopamine D4 receptor, as reported in a recent study. nih.gov This demonstrates the potential of the 4,4-difluoropiperidine scaffold in creating potent and selective protein ligands.

While there is no specific literature on the use of this compound in studying protein-protein interactions (PPIs), the development of potent ligands for one protein partner can be a starting point for designing molecules that modulate PPIs.

Contribution to Mechanistic Elucidation of Biological Processes

Chemical probes are essential tools for dissecting complex biological processes. The high selectivity of ligands derived from the 4,4-difluoropiperidine scaffold makes them valuable as in vitro tool compounds for mechanistic studies. For instance, the highly selective D4 receptor antagonists based on the 4,4-difluoro-3-(phenoxymethyl)piperidine structure are proposed as valuable tools for investigating D4 receptor signaling in cellular models of L-DOPA-induced dyskinesias. nih.gov

By selectively blocking the D4 receptor, these compounds can help to elucidate the specific role of this receptor in the signaling pathways that lead to this movement disorder associated with long-term L-DOPA treatment for Parkinson's disease. While these specific compounds were noted to have limitations for in vivo use due to metabolic instability, their utility in cellular assays for mechanistic studies is significant. nih.gov This underscores the potential of other 4,4-difluoropiperidine derivatives, such as this compound, to be developed into chemical probes for elucidating the mechanisms of various biological processes, provided they exhibit the requisite selectivity and favorable physicochemical properties for the intended experimental system.

Future Perspectives and Emerging Avenues for Research on 4,4 Difluoro 1 Propylpiperidine

Development of Sustainable and Atom-Economical Synthetic Methodologies

The demand for greener chemical processes has spurred the development of more sustainable and atom-economical methods for synthesizing fluorinated piperidines. A significant advancement in this area is the use of palladium-catalyzed hydrogenation of readily available and inexpensive fluoropyridines. nih.govacs.org This approach offers a robust and straightforward pathway to a wide array of (multi)fluorinated piperidines. nih.govacs.org The process is noted for its chemoselective reduction of fluoropyridines while being tolerant of other (hetero)aromatic systems, utilizing a commercially available heterogeneous catalyst. nih.govacs.org This method represents a clean and atom-economic route to these valuable compounds. acs.org

Another innovative approach involves a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process of fluoropyridine precursors. nih.gov This strategy allows for the highly diastereoselective formation of a variety of substituted all-cis-(multi)fluorinated piperidines. nih.gov The reaction proceeds through the dearomatization of the pyridine (B92270) ring followed by the complete saturation of the resulting intermediates via hydrogenation. nih.gov Such methods address the previous challenges of synthesizing fluorinated piperidines, which were often considered difficult to access. sciencedaily.com

Furthermore, research into catalyst-free, one-pot, four-component green synthesis under ultrasound irradiation in aqueous ethanol (B145695) demonstrates a commitment to environmentally friendly protocols. rsc.org This method allows for the creation of multiple carbon-carbon bonds without the need for hazardous organic solvents or catalysts, resulting in excellent yields and short reaction times. rsc.org

Advanced Techniques for Chiral Synthesis and Resolution

The synthesis of chiral fluorinated compounds is a significant challenge in organic chemistry, with profound implications for the pharmaceutical industry. nih.gov The development of efficient asymmetric approaches for creating these molecules is highly valued. nih.gov One promising strategy for obtaining enantioenriched fluorinated piperidines involves a straightforward process that builds upon the cis-selective hydrogenation of fluoropyridines. nih.govacs.org After the initial hydrogenation, the removal of a protecting group allows for the determination of the absolute configuration, as demonstrated by X-ray analysis of 3-fluoropiperidine·HCl. nih.gov

Catalytic asymmetric aziridination of alkenes with fluoroaryl azides presents another avenue for producing enantioenriched N-fluoroaryl aziridines, which can serve as valuable chiral synthons. nih.gov This method has shown that di-ortho-fluoro-substituted aryl azides can be highly effective nitrene sources, leading to high yields and excellent enantioselectivities. nih.gov

Dirhodium-catalyzed enantioselective synthesis of difluoromethylated cyclopropanes through enyne cycloisomerization also showcases a highly atom-economical and enantioselective method for creating chiral difluoromethylated compounds. nih.gov This protocol is noted for its low catalyst loading, good functional group tolerance, and the ability to produce highly functionalized products. nih.gov

Integration with Artificial Intelligence and Machine Learning in Compound Design and Synthesis

For fluorinated compounds like 4,4-Difluoro-1-propylpiperidine, ML algorithms can be trained to predict key properties, such as the carbon-fluorine bond dissociation energies, which is crucial for understanding their reactivity and stability. acs.org This approach has been shown to yield highly accurate predictions efficiently, often without the need for computationally expensive quantum mechanical calculations. acs.org By leveraging large datasets, ML models can identify trends and patterns that might be difficult for humans to discern, thereby guiding the design of new molecules with desired properties. acs.orgnih.gov

The application of AI extends to synthetic chemistry, where it can assist in predicting synthetic pathways and optimizing reaction conditions. nih.gov For instance, AI can be used to develop retrosynthetic models that break down a target molecule into readily available starting materials. nih.gov This has the potential to significantly streamline the synthesis of complex molecules like fluorinated piperidines. As the field advances, the integration of AI is expected to lead to more automated and efficient drug discovery and development pipelines. nih.govyoutube.com

Expanding the Scope of Chemical Biology Applications through Novel Conjugation and Labeling Strategies

The utility of this compound and related fluorinated piperidines in chemical biology can be significantly expanded through innovative conjugation and labeling strategies. These techniques allow for the attachment of reporter molecules, such as fluorophores, to the piperidine (B6355638) scaffold, enabling its use in a variety of biological studies. researchgate.net

Commonly used conjugation methods target reactive functional groups on the molecule, such as amines or thiols. researchgate.netyoutube.com For example, amine-reactive probes can be used to label the piperidine nitrogen. researchgate.net The choice of fluorophore and the conjugation strategy can influence the properties of the resulting labeled peptide, including its solubility and binding characteristics. researchgate.net

Recent advancements in bioconjugation chemistry offer more precise control over the labeling process. For instance, "click chemistry" provides a highly efficient and bioorthogonal method for attaching labels. researchgate.net Another emerging area is the use of fluorogen-activating proteins (FAPs), which can be used to visualize the localization of a target protein. nih.gov Such advanced labeling techniques will be instrumental in developing novel probes based on the this compound scaffold for applications in imaging, proteomics, and drug discovery. nih.gov

Exploration of New Modalities beyond Traditional Small Molecules

While this compound is a classic small molecule, the exploration of new therapeutic modalities offers exciting avenues for its future application. The unique properties imparted by the difluoropiperidine motif can be leveraged in the design of more complex therapeutic agents.

One such area is the development of antibody-drug conjugates (ADCs), where a potent small molecule is linked to an antibody that specifically targets cancer cells. The fluorinated piperidine could serve as a key component of the cytotoxic payload. Another emerging modality is the use of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins. The this compound scaffold could be incorporated into PROTAC design to modulate the physicochemical properties and cellular permeability of these larger molecules.

Furthermore, the principles of conformational control endowed by the fluorine atoms in the piperidine ring can be applied to the design of peptidomimetics and other macrocyclic structures. researchgate.net These larger molecules can target protein-protein interactions and other challenging biological targets that are often intractable for traditional small molecules. By thinking beyond the confines of conventional small molecule drug discovery, researchers can unlock the full potential of the this compound scaffold in developing the next generation of therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。